

GSK3368715 Hydrochloride: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: GSK3368715 hydrochloride

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Introduction

GSK3368715 hydrochloride, also known as EPZ019997, is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a critical role in cellular processes by methylating arginine residues on histone and non-histone proteins.[1][3] Dysregulation of Type I PRMT activity, particularly PRMT1, which is responsible for the majority of cellular arginine methylation, has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1] [3][4] GSK3368715 is a first-in-class inhibitor that is S-adenosyl-L-methionine (SAM) uncompetitive, meaning it binds to the enzyme-substrate complex.[1] This technical guide provides a comprehensive overview of the discovery and development of GSK3368715, including its mechanism of action, preclinical efficacy, and clinical trial findings.

Data Presentation Biochemical Inhibitory Activity

GSK3368715 has demonstrated potent inhibition of several Type I PRMTs. The following table summarizes its in vitro inhibitory activity.



Target PRMT	IC50 (nM)	Ki app (nM)
PRMT1	3.1	1.5
PRMT3	48	N/A
PRMT4 (CARM1)	1148	N/A
PRMT6	5.7	N/A
PRMT8	1.7	81

Data sourced from multiple references.[1][5][6]

In Vitro Anti-proliferative Activity

GSK3368715 has shown significant anti-proliferative effects across a wide range of cancer cell lines.

Cell Line	Cancer Type	gIC50 (nM)	Effect
Toledo	Diffuse Large B-cell Lymphoma (DLBCL)	59	Cytotoxic
Various	12 Tumor Types (249 cell lines)	Majority showed ≥50% growth inhibition	Cytostatic

Data sourced from multiple references.[2][6]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of GSK3368715 has been evaluated in various mouse xenograft models.



Cancer Model	Dosing (mg/kg, oral)	Tumor Growth Inhibition (TGI)	Observations
Toledo (DLBCL)	>75	Tumor Regression	Dose-dependent inhibition leading to tumor regression.
BxPC3 (Pancreatic)	150	78%	Significant reduction in tumor growth.
BxPC3 (Pancreatic)	300	97%	Near-complete inhibition of tumor growth.
Clear Cell Renal Carcinoma	150	98%	Potent anti-tumor effect.
Triple-Negative Breast Cancer	150	85%	Significant tumor growth inhibition.
Pancreatic Adenocarcinoma (PDX)	300	>90% in a subset of animals	Robust anti-tumor activity in a patient- derived model.

Data sourced from multiple references.[2]

Phase 1 Clinical Trial (NCT03666988) Overview

A Phase 1, first-in-human study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[7][8]

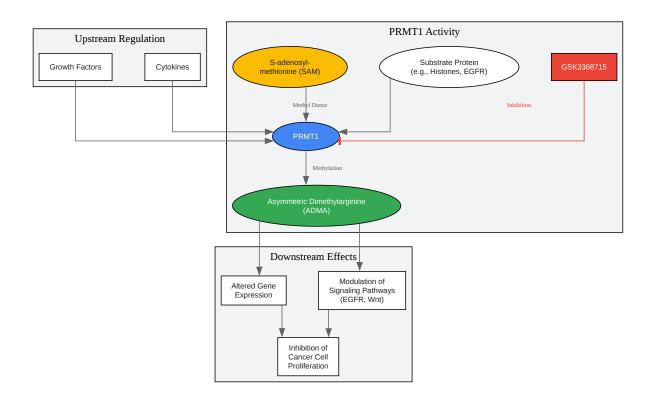


Parameter	Finding
Dose Escalation	50 mg, 100 mg, and 200 mg once daily.[7]
Dose-Limiting Toxicities (DLTs)	Reported in 3 out of 12 patients (25%) at the 200 mg dose.[7]
Adverse Events	A higher-than-expected incidence of thromboembolic events (TEEs) was observed. 9 out of 31 patients (29%) experienced 12 TEEs, including 8 grade 3 events and 1 grade 5 pulmonary embolism.[7]
Clinical Efficacy	The best response achieved was stable disease in 9 out of 31 patients (29%).[7]
Pharmacokinetics	Maximum plasma concentration was reached within 1 hour post-dosing.[7]
Target Engagement	Observed in the blood, but was modest and variable in tumor biopsies at the 100 mg dose. [7]
Study Outcome	The study was terminated early due to the risk/benefit analysis based on the incidence of TEEs, limited target engagement at lower doses, and lack of observed clinical efficacy.[7]

Signaling Pathways PRMT1 Signaling and Inhibition by GSK3368715

Protein Arginine Methyltransferase 1 (PRMT1) plays a crucial role in regulating various cellular processes, including signal transduction and gene expression, through the methylation of histone and non-histone proteins. Its dysregulation is implicated in cancer. GSK3368715 acts as a potent inhibitor of PRMT1, thereby modulating these pathways.





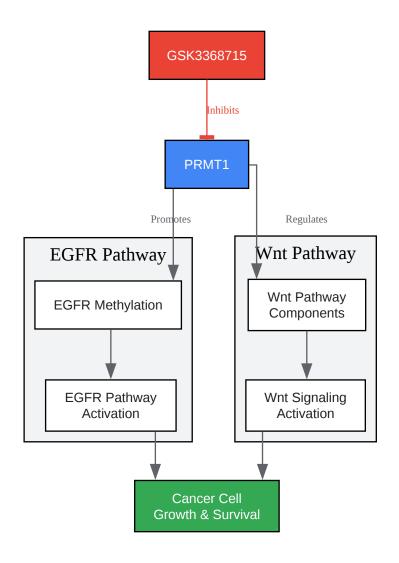
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Caption: PRMT1 signaling pathway and the inhibitory action of GSK3368715.

Impact of GSK3368715 on EGFR and Wnt Signaling

GSK3368715-mediated inhibition of PRMT1 has been shown to affect critical cancer-related signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt pathways.[1][2]





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Caption: GSK3368715's impact on EGFR and Wnt signaling pathways.

Experimental ProtocolsIn Vitro IC50 Determination for PRMTs

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of GSK3368715 against Type I PRMT enzymes.[1]

- · Reaction Mixture Preparation:
 - Prepare a reaction buffer suitable for PRMT activity.



In a microplate, combine the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
 [1]

Inhibitor Addition:

 Add varying concentrations of GSK3368715 to the wells. Include a control with no inhibitor (DMSO vehicle).

Incubation:

 Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the methylation reaction to proceed.

• Reaction Termination:

Stop the reaction by adding a suitable stop solution.

Detection:

- Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.
- Measure the incorporation of the radiolabeled methyl group using a scintillation counter.

Data Analysis:

- Calculate the percentage of inhibition for each concentration of GSK3368715 relative to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of GSK3368715 in a mouse xenograft model.[2]



· Cell Culture:

Culture the desired cancer cell line (e.g., Toledo for DLBCL, BxPC3 for pancreatic cancer)
 under standard sterile conditions.

Animal Model:

Use immunodeficient mice (e.g., NOD-SCID or nude mice).

• Tumor Implantation:

- Harvest cancer cells during their exponential growth phase.
- Inject a suspension of cells (e.g., 5-10 million cells in a mixture of PBS and Matrigel)
 subcutaneously into the flank of each mouse.

Tumor Growth and Randomization:

- Monitor tumor growth regularly.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

• Drug Administration:

- Prepare GSK3368715 in a suitable vehicle for oral administration (gavage).
- Administer the specified dose of GSK3368715 or vehicle to the respective groups daily.

Monitoring and Endpoint:

- Measure tumor volume and mouse body weight 2-3 times per week.
- The study endpoint is reached when tumors in the control group reach a specified size or after a defined treatment period.

• Data Analysis:



- Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
- Perform statistical analysis to determine the significance of the observed anti-tumor effects.

GSK3368715 Discovery and Development Workflow

The following diagram illustrates the key stages in the discovery and development of GSK3368715.



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Caption: High-level workflow of GSK3368715 discovery and development.

Conclusion

GSK3368715 hydrochloride is a potent and selective inhibitor of Type I PRMTs that demonstrated significant anti-tumor activity in preclinical models.[9] Its development program, however, was halted during Phase 1 clinical trials due to an unfavorable risk/benefit profile, primarily driven by a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at tolerable doses.[7] Despite the termination of its clinical development, the research on GSK3368715 has provided valuable insights into the therapeutic potential and challenges of targeting Type I PRMTs in oncology. The detailed preclinical data and the lessons learned from its clinical evaluation serve as a critical resource for the ongoing development of novel PRMT inhibitors.

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